ZINC40099027

概要

説明

準備方法

ZINC40099027 の合成は、以下の手順を伴います。

化学反応の分析

ZINC40099027 は、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます . これらの反応から生成される主な生成物は、使用される特定の試薬および条件によって異なります .

科学研究への応用

This compound は、幅広い科学研究に応用されています。

科学的研究の応用

Mucosal Healing

ZINC40099027 has shown significant efficacy in promoting mucosal healing in various models:

- Gastrointestinal Ulcers : In studies involving acetic acid-induced ischemic ulcers, Zn27 was administered to Caco-2 cells, leading to increased phosphorylation of FAK and accelerated wound closure. Specifically, treatment with 10 nM Zn27 enhanced FAK-Tyr 397 phosphorylation significantly and promoted epithelial sheet migration .

- Gastric Injury Models : In experiments with rat and human gastric epithelial cells, Zn27 was effective in ameliorating aspirin-induced gastric mucosal injury. The compound activated FAK and facilitated wound closure, demonstrating its therapeutic potential for treating gastric injuries .

Bone Regeneration

Recent research indicates that this compound plays a role in bone regeneration through the modulation of FAK-ERK1/2 signaling pathways:

- Angiogenesis and Osteogenesis : Zn27 has been shown to promote both angiogenesis (formation of new blood vessels) and osteogenesis (bone formation). In vitro studies demonstrated that Zn27 enhanced the migration of human umbilical vein endothelial cells (HUVECs) and facilitated the osteogenic differentiation of bone marrow stem cells (BMSCs). This was evidenced by increased alkaline phosphatase activity and calcium deposition .

- Distraction Osteogenesis : In a rat model of distraction osteogenesis, Zn27 significantly improved bone regeneration, indicating its potential application in repairing large bone defects .

Case Studies

| Study Focus | Findings | Model Used |

|---|---|---|

| Gastrointestinal Healing | Zn27 accelerated wound closure by increasing FAK activation in Caco-2 cells | In vitro Caco-2 cell model |

| Gastric Injury | Zn27 reduced gastric injury similarly to omeprazole; activated FAK in gastric cell lines | Rat and human gastric cells |

| Bone Regeneration | Promoted angiogenesis and osteogenesis; improved radiological features in rats | Rat distraction osteogenesis |

作用機序

ZINC40099027 は、焦点接着キナーゼを活性化することでその効果を発揮します。 焦点接着キナーゼの活性化は、パキシリンや細胞外シグナル制御キナーゼ 1/2 などの下流標的のリン酸化につながります . この活性化は、創傷治癒と組織再生に不可欠な、焦点接着の回転と細胞遊走を促進します . この化合物は、焦点接着キナーゼキナーゼドメインに直接相互作用し、その酵素活性を高め、重要な基質のリン酸化を促進します .

類似化合物との比較

ZINC40099027 は、焦点接着キナーゼを特異的に活性化し、創傷治癒を促進する能力において独特です。類似の化合物には以下が含まれます。

生物活性

ZINC40099027, also known as ZN27, is a small molecule identified as a potent and selective activator of focal adhesion kinase (FAK). This compound has garnered attention due to its significant role in promoting epithelial cell migration and wound healing in various biological contexts, particularly within gastrointestinal tissues. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in promoting mucosal healing, and potential therapeutic applications.

FAK Activation

this compound activates FAK by promoting phosphorylation at Tyr-397, which is crucial for FAK's role in cell migration and survival. Studies have demonstrated that treatment with ZN27 leads to a dose-dependent increase in FAK-Tyr-397 phosphorylation in Caco-2 cells, with a maximal increase observed at higher concentrations (1000 nM) . Importantly, ZN27 does not activate other kinases such as Pyk2 or Src, indicating its specificity for FAK .

Direct Interaction with FAK

Research indicates that ZN27 directly interacts with the FAK kinase domain, enhancing its enzymatic activity through allosteric modulation. In vitro assays have shown that ZN27 can activate both full-length FAK and its 35 kDa kinase domain even in the presence of competitive inhibitors . This suggests that ZN27 not only activates FAK but does so by overcoming inhibition from other molecules.

Efficacy in Mucosal Healing

Gastric Mucosal Repair

ZN27 has been shown to promote gastric mucosal healing in models of ongoing injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. In studies involving C57BL/6J mice, treatment with ZN27 significantly improved gastric architecture and reduced inflammation compared to vehicle controls. Mice treated with ZN27 exhibited less weight loss and better mucosal integrity .

In Vitro Studies

In vitro studies using rat and human gastric epithelial cells demonstrated that ZN27 effectively stimulated wound closure. At a concentration of 10 nM, ZN27 significantly enhanced the rate of epithelial monolayer defect closure, underscoring its potential as a therapeutic agent for gastrointestinal injuries .

Comparative Efficacy

The following table summarizes the effects of this compound on various biological parameters compared to standard treatments:

| Parameter | ZN27 (10 nM) | Omeprazole (10 mg/kg) | Control (Vehicle) |

|---|---|---|---|

| Gastric Injury Score | Significantly lower | Lower | Highest |

| Mucosal Thickness | Increased | Moderate | Decreased |

| Weight Loss | Minimal | Moderate | Significant |

| FAK Activation (pFAK-Y-397) | Increased | Moderate | Low |

Case Studies

-

Gastric Ulcer Healing

A study investigated the effects of ZN27 on gastric ulcers induced by aspirin in mice. The results indicated that ZN27 treatment led to improved healing outcomes compared to control groups, with enhanced mucosal thickness and reduced inflammatory markers . -

Intestinal Epithelial Migration

In another study focusing on intestinal epithelial cells, ZN27 was shown to accelerate wound closure in Caco-2 monolayers. The compound's ability to stimulate cell migration was linked to its activation of FAK, which is critical for cellular motility .

特性

IUPAC Name |

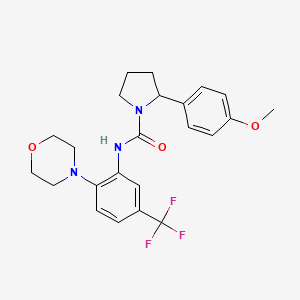

2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEURIVQRFKTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: ZINC40099027 (hereafter referred to as ZN27) directly interacts with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, leading to its activation. [, ] This interaction is thought to be allosteric and enhances the catalytic activity of FAK's kinase domain, increasing its maximal activity (Vmax) for ATP. [] The activation of FAK subsequently triggers downstream signaling pathways, notably ERK1/2, which play a crucial role in promoting cell migration and ultimately wound healing. [, ]

ANone: Research indicates that ZN27 stimulates FAK phosphorylation even when common FAK-inactivating phosphatases are inhibited. [] Furthermore, in vitro kinase assays utilizing purified FAK (both full-length and kinase domain) demonstrate direct activation by ZN27. [] These findings, combined with the observation that ZN27 can overcome the inhibitory effects of the ATP-competitive FAK inhibitor PF573228, strongly suggest direct interaction and activation of FAK by ZN27. []

ANone: Given its ability to accelerate wound healing through FAK activation, ZN27 holds promise for treating conditions characterized by mucosal injury. Studies show its efficacy in promoting wound closure in both in vitro human intestinal epithelial models and in vivo murine models of gastric ulcers. [, ] Furthermore, ZN27 demonstrated efficacy in a rat model of distraction osteogenesis, highlighting its potential in bone regeneration. [] These findings suggest that ZN27-derived compounds could be developed for treating gastrointestinal ulcers, inflammatory bowel disease, and even facilitating bone repair.

ANone: Yes, research demonstrates that ZN27 can effectively reduce gastric injury in a mouse model of aspirin-associated gastric injury, even when administered after the initial injury onset. [] This suggests therapeutic potential not only for preventing but also for treating existing mucosal damage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。